

Aficamten for Non-Obstructive Hypertrophic Cardiomyopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aficamten

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Introduction

Aficamten is an investigational, selective, small molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM). In non-obstructive hypertrophic cardiomyopathy (nHCM), a condition characterized by myocardial hypertrophy without significant left ventricular outflow tract (LVOT) obstruction, **aficamten** targets the underlying pathophysiology by decreasing the number of active actin-myosin cross-bridges during the cardiac cycle. This mechanism aims to alleviate symptoms and improve cardiac function in a patient population with limited therapeutic options.

These application notes provide a summary of the key clinical findings for **aficamten** in nHCM, detailed experimental protocols from clinical trials, and a representative in vitro assay for evaluating cardiac myosin inhibitors.

Data Presentation

The following tables summarize the quantitative data from the REDWOOD-HCM (Randomized Evaluation of Dosing With CK-274 in Obstructive Outflow Disease in HCM) Cohort 4 trial, which specifically evaluated **aficamten** in patients with symptomatic nHCM.

Table 1: Baseline Characteristics of Patients in REDWOOD-HCM Cohort 4

Characteristic	Value (N=41)
Age, mean (SD), years	56 (16)
Female, n (%)	24 (59%)
NYHA Class, n (%)	
Class II	21 (51.2%)
Class III	20 (48.8%)
LVEF, mean (SD), %	64.6 (9.1)
NT-proBNP, pg/mL	>300
Data sourced from presentations of the REDWOOD-HCM Cohort 4 trial results. [1] [2]	

Table 2: Efficacy of **Aficamten** in nHCM (REDWOOD-HCM Cohort 4)

Endpoint	Result	p-value
Change in NT-proBNP at Week 10	-56% to -66% reduction from baseline	<0.001 to <0.0001
Change in hs-cTnl at Week 10	-22% reduction from baseline	<0.005
Improvement in NYHA Class by ≥ 1 at Week 10	55% of patients	Not reported
Patients becoming asymptomatic (NYHA Class I) at Week 10	29% of patients	Not reported
Improvement in KCCQ-CSS at Week 10	55% of patients with clinically relevant improvements; mean improvement of 10.6 points	<0.0001
Data compiled from various reports of the REDWOOD-HCM Cohort 4 trial. [1] [3] [4]		

Table 3: Safety and Tolerability of **Aficamten** in nHCM (REDWOOD-HCM Cohort 4)

Observation	Finding
Mean Change in LVEF	-5.4% (modest reduction)
Patients with LVEF < 50%	3 patients (8%), asymptomatic, resolved after washout
Drug Discontinuations due to Adverse Events	None
Most Common Adverse Events	Mild fatigue (9.8%), dizziness (7.3%)
Information gathered from the safety findings of the REDWOOD-HCM Cohort 4 trial. [1]	

Experimental Protocols

Clinical Trial Protocol: REDWOOD-HCM Cohort 4 (Phase 2)

This protocol provides a detailed methodology for the open-label evaluation of **aficamten** in patients with symptomatic nHCM.

1. Patient Population:

- Inclusion criteria:
 - Diagnosed with symptomatic nHCM (NYHA Class II or III).[\[4\]](#)
 - Left ventricular ejection fraction (LVEF) \geq 60%.[\[1\]](#)
 - N-terminal pro-B-type natriuretic peptide (NT-proBNP) > 300 pg/mL.[\[1\]](#)
 - Left ventricular outflow tract (LVOT) gradient \leq 30 mmHg at rest and with provocation.[\[1\]](#)

2. Study Design:

- An open-label, single-arm study.[\[1\]](#)

- Total duration of 12 weeks, including a 10-week treatment period and a 2-week washout period.[\[2\]](#)[\[4\]](#)

3. Treatment Regimen:

- Initial dose of **aficamten**: 5 mg once daily.[\[1\]](#)
- Dose escalation: The dose was titrated up to 10 mg and a maximum of 15 mg based on echocardiographic LVEF monitoring at weeks 2, 4, and 6.[\[4\]](#)
 - Dose adjustments were made to maintain LVEF \geq 50%.

4. Assessments:

- Primary Endpoints: Safety and tolerability of **aficamten**.
- Secondary and Exploratory Endpoints:
 - Change in NT-proBNP and high-sensitivity cardiac troponin I (hs-cTnI) levels from baseline to week 10.[\[1\]](#)
 - Change in New York Heart Association (NYHA) functional class.[\[4\]](#)
 - Change in Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).
 - Echocardiographic assessments of LVEF at baseline and throughout the study.[\[1\]](#)

5. Study Visits:

- Baseline visit for eligibility screening and baseline measurements.
- Follow-up visits at weeks 2, 4, 6, 10, and 12 for safety assessments, echocardiography, and collection of biomarker and patient-reported outcome data.[\[4\]](#)

In Vitro Protocol: Cardiac Myosin ATPase Activity Assay

This representative protocol describes a method for evaluating the inhibitory activity of compounds like **aficamten** on cardiac myosin ATPase.

1. Materials and Reagents:

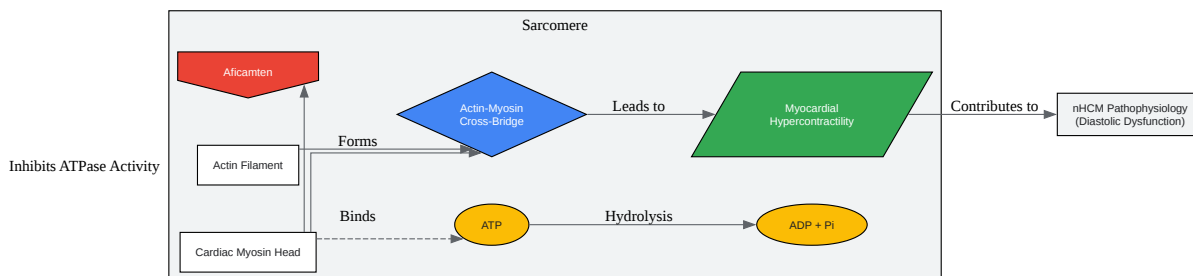
- Purified bovine or human cardiac myosin.
- Actin, tropomyosin, and troponin complex for reconstituted thin filaments.
- Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 10 mM KCl, 1 mM DTT.
- ATP solution.
- NADH.
- Lactate dehydrogenase (LDH).
- Pyruvate kinase (PK).
- Phosphoenolpyruvate (PEP).
- Test compound (e.g., **aficamten**) dissolved in DMSO.
- 384-well microplate.
- Plate reader capable of measuring absorbance at 340 nm.

2. Procedure:

- Preparation of Myosin Solution: Prepare a working solution of cardiac myosin in the assay buffer.
- Preparation of Reagent Mix: Prepare a reagent mix containing assay buffer, NADH, LDH, PK, PEP, and ATP.
- Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
- Reaction Initiation: Add the myosin solution to the wells, followed by the reagent mix to initiate the reaction.

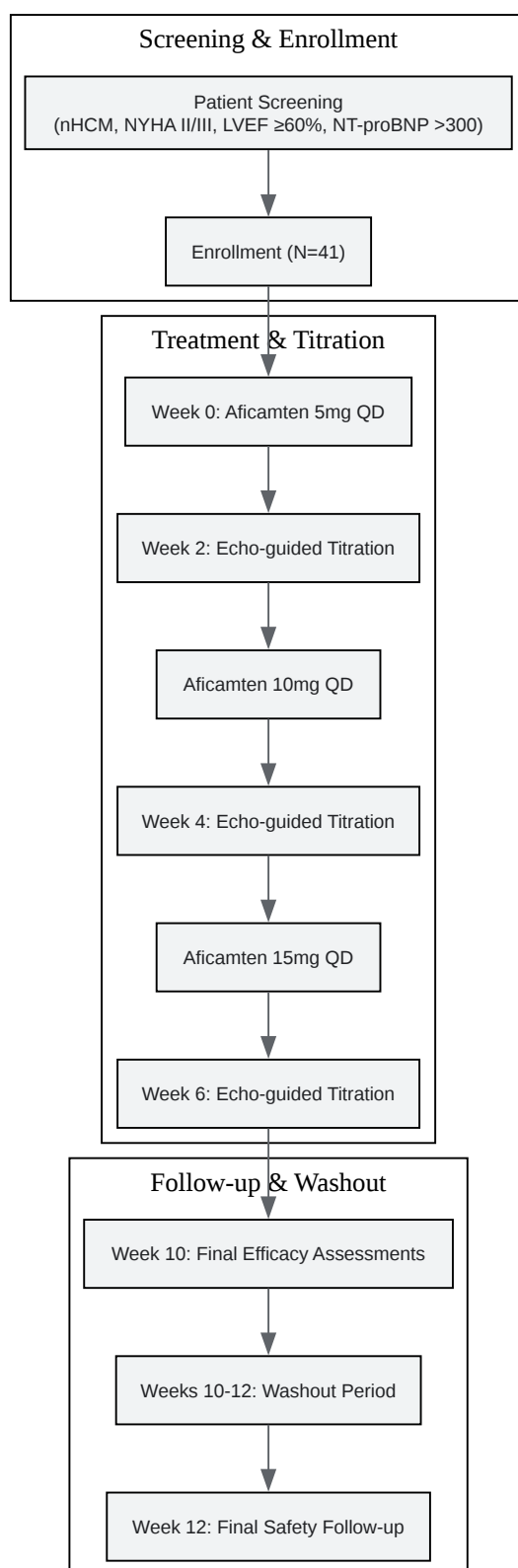
- **Measurement:** Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C. Measure the rate of NADH oxidation (decrease in absorbance at 340 nm) over time. This rate is proportional to the rate of ATP hydrolysis by myosin.
- **Data Analysis:**
 - Calculate the initial rate of reaction for each concentration of the test compound.
 - Normalize the rates to the DMSO control.
 - Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations



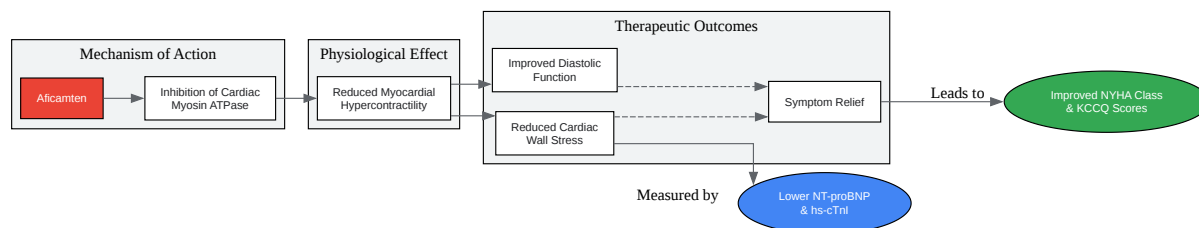
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Caption: Signaling pathway of **aficamten** in cardiomyocytes.



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Caption: Experimental workflow of the REDWOOD-HCM Cohort 4 trial.



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Caption: Logical relationship of **aficamten**'s mechanism to its therapeutic effects.

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- To cite this document: BenchChem. [Aficamten for Non-Obstructive Hypertrophic Cardiomyopathy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8198243#aficamten-for-non-obstructive-hypertrophic-cardiomyopathy>]

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